(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Environmental Characteristics and Formations of Related Compounds
Research into polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) reveals their emerging status as persistent organic pollutants (POPs) with toxicities comparable or higher than dioxins. Understanding the formation mechanisms, environmental fate, and human exposure levels of PBDD/Fs is crucial due to the challenges in accurate quantification and analysis. The study underscores the need for comprehensive knowledge on PBDD/F formation pathways, which can foster the development of control strategies for PBDD/Fs and other dioxin-like POPs (Yang et al., 2021).
Mechanisms of Formation, Chlorination, and Dechlorination of Related Compounds
Polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs) are a result of thermal and combustion processes. This comprehensive review delves into the formation, chlorination, dechlorination, and destruction mechanisms of PCDD/Fs. The study highlights the complexity of the formation routes, the influence of chlorination patterns of precursors on final congener profiles, and the role of thermodynamic stabilities in the thermal process. It also outlines the need for further theoretical and experimental research to elucidate the formation mechanisms of PCDD/Fs (Altarawneh et al., 2009).
Technologies for the Removal of Dioxins and Furans
This paper provides a review of technologies aimed at treating flue gas emissions from incineration processes, specifically targeting the reduction of dioxins and furans. The review discusses various techniques based on the type of feedstocks and emphasizes the need for cost-effective and efficient methods to manage dioxin and furan concentrations in flue gas (Mukherjee et al., 2016).
Biological Activities of Related Derivatives
Coumarin and oxadiazole derivatives exhibit a wide range of biological activities and have been the focus of synthesis to produce more effective drugs. The review collects data on the pharmacological, therapeutic, and biochemical properties of various derivatives of coumarin and oxadiazole, emphasizing their potential in antimicrobial, anticancer, anti-inflammatory, and other biological activities (Jalhan et al., 2017).
properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-12-1-2-13-11(7-12)8-16(4-6-19-13)14(17)10-3-5-18-9-10/h1-3,5,7,9H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYILMLWWZDOZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=COC=C3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.